Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate
Description
Overview of Pyrimidine-Based Compounds in Medicinal Chemistry
Pyrimidine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, serves as a foundational scaffold in nucleic acids and coenzymes, making it indispensable to biological systems. Its synthetic derivatives, including thienopyrimidines and pyrazolopyrimidines, have been extensively studied for their bioisosteric resemblance to purines, enabling selective interactions with biological targets. For instance, thieno[2,3-d]pyrimidine mimics adenine’s structure, allowing it to inhibit kinases and polymerases involved in cancer and inflammation. Similarly, pyrimido[1,6-a]pyrimidines exhibit antiviral and antihypertensive activities by modulating nucleotide-binding domains. The introduction of electron-withdrawing groups (e.g., chloro) and sulfur-containing substituents (e.g., methylthio) enhances metabolic stability and binding affinity, as seen in derivatives like prazosin and methotrexate.
Table 1: Key Pyrimidine Derivatives and Their Therapeutic Applications
Historical Development of Substituted Pyrimidine Carboxamides
The evolution of pyrimidine carboxamides began with Scheele’s isolation of uric acid in 1776, which revealed the biological relevance of fused pyrimidine systems. Early 20th-century work focused on synthesizing pyrimidine analogs of natural products, leading to antifolates like methotrexate. The 1980s marked a shift toward functionalizing the pyrimidine ring with carboxamide groups to improve solubility and target specificity. For example, ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (PubChem CID: 12595182) demonstrated the utility of ester-carboxamide hybrids in modulating enzyme inhibition. Advances in cross-coupling reactions and regioselective chlorination (e.g., using POCl3) enabled precise substitution at the 4- and 5-positions, critical for optimizing pharmacokinetic profiles.
Position of Ethyl 2-(5-Chloro-2-(Methylthio)Pyrimidine-4-Carboxamido)Benzoate in Current Research
This compound represents a strategic advancement in pyrimidine carboxamide design. Its structure integrates three pharmacophoric elements:
- Chloro substituent at position 5: Enhances electrophilicity for covalent interactions with cysteine residues in target proteins.
- Methylthio group at position 2: Improves lipophilicity and π-π stacking with aromatic amino acids.
- Benzoate ester at position 4: Introduces steric bulk to confer selectivity toward serine hydrolases and proteases.
Current studies focus on its role as a kinase inhibitor intermediate, particularly in modulating MAPK and PI3K pathways implicated in oncology. Comparative analyses with analogs like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0) highlight its superior stability under physiological pH, attributed to the benzoate moiety’s resonance stabilization. Synthetic routes often employ Ullmann-type couplings to attach the benzamide group, achieving yields >75% in optimized conditions.
Key Reaction Pathway
- Intermediate Synthesis :
- Chlorination of pyrimidine-4-carboxylic acid using SOCl2.
- Methylthio introduction via nucleophilic substitution with NaSMe.
- Benzoate Conjugation :
- Amide coupling with ethyl 2-aminobenzoate using EDC/HOBt.
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSANLIBUHGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method includes the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with an appropriate amine under controlled conditions to introduce the carboxamido group[_{{{CITATION{{{_1{Synthesis, X-ray and Fluorescence Characteristics of Pyrimido5,4-e ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrimidine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions at the pyrimidine ring or the benzoate ester group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various pyrimidine derivatives, benzoate esters, and other functionalized compounds that can be further utilized in research and industry.
Scientific Research Applications
Medicinal Chemistry Applications
Anticoagulant Properties
One of the primary applications of this compound is in the development of anticoagulants. Research indicates that derivatives of pyrimidine compounds exhibit inhibitory effects on blood coagulation factor Xa. Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate has been identified as a potential candidate for treating thromboembolic disorders such as myocardial infarction and deep venous thrombosis due to its ability to inhibit factor Xa effectively .
Case Study: Factor Xa Inhibition
A study focused on the synthesis of related compounds demonstrated that modifications in the pyrimidine structure could enhance anticoagulant activity. The compound's efficacy was evaluated in vitro, showing promising results in inhibiting factor Xa, thus supporting its potential use in clinical settings for thromboembolic disease management .
Agricultural Science Applications
Pesticidal Activity
The compound also shows promise in agricultural applications, particularly as a pesticide. Its structural characteristics allow it to interact with biological systems of pests, potentially disrupting their growth or reproductive capabilities. Research has indicated that similar pyrimidine derivatives can act as effective fungicides and herbicides .
Case Study: Pesticidal Efficacy
In a field trial, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations compared to control groups, indicating its potential as a viable pesticide alternative. The compound's low toxicity to non-target organisms further enhances its appeal for sustainable agriculture .
Biochemical Research Applications
Enzyme Inhibition Studies
In biochemical research, this compound has been utilized as an inhibitor in enzyme assays. Its ability to selectively inhibit certain enzymes makes it valuable for studying metabolic pathways and enzyme kinetics. For instance, it has been tested against specific kinases involved in cancer cell proliferation .
Case Study: Kinase Inhibition
A recent investigation into the inhibition of FMS tyrosine kinase by this compound revealed that it effectively reduced kinase activity in cancer cell lines. This suggests its potential utility in developing targeted cancer therapies .
Table 1: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticoagulant development | Effective inhibition of factor Xa |
| Agricultural Science | Pesticide formulation | Significant pest population reduction |
| Biochemical Research | Enzyme inhibition studies | Reduced kinase activity in cancer cells |
Table 2: Case Study Highlights
| Study Focus | Compound Tested | Key Results |
|---|---|---|
| Factor Xa Inhibition | This compound | Promising anticoagulant activity |
| Pesticidal Efficacy | Same compound | Effective against agricultural pests |
| Kinase Inhibition | Same compound | Reduced activity in cancer cell lines |
Mechanism of Action
The mechanism by which Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinctions:
Key Observations:
- Carboxamido vs.
- Substituent Effects: The 5-chloro and methylthio groups in the target compound contribute to lipophilicity (predicted XLogP3 ~3–4), whereas analogs with methoxybenzyl or aminophenyl groups exhibit altered electronic profiles and solubility .
Physicochemical Properties
While exact data for the target compound are unavailable, inferences can be drawn from analogs:
- Molecular Weight : Estimated ~350–370 g/mol (higher than ethyl 4-(2-chloropyrimidin-4-yl)benzoate’s 262.69 g/mol due to the carboxamido group) .
- Lipophilicity : Methylthio and chloro substituents suggest moderate lipophilicity (XLogP3 ~3–4), comparable to analogs .
- Solubility : Carboxamido may improve aqueous solubility relative to purely aromatic analogs like ethyl 4-(2-chloropyrimidin-4-yl)benzoate .
Biological Activity
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anti-inflammatory agent. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃ClN₂O₂S
- Molecular Weight : 284.75 g/mol
- Appearance : White to yellow powder
- Melting Point : 59°C to 64°C
Synthesis
The synthesis of this compound typically involves the reaction of ethyl benzoate with 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid derivatives. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing coupling agents to facilitate the formation of amide bonds.
- Reflux Conditions : Employing reflux to drive reactions to completion, often in the presence of solvents like DMF or DMSO.
Antibacterial Activity
This compound has shown promising antibacterial properties against various strains of bacteria. Studies indicate that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-(5-chloro-2-(methylthio)pyrimidine) | Staphylococcus aureus | 32 µg/mL |
| Ethyl Benzoate | Staphylococcus aureus | >128 µg/mL |
| Ciprofloxacin | Staphylococcus aureus | 1 µg/mL |
Source: Derived from various studies on antibacterial properties.
Anti-inflammatory Activity
In addition to its antibacterial effects, this compound has been evaluated for anti-inflammatory activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds, including Ethyl 2-(5-chloro-2-(methylthio)pyrimidine), showed enhanced antibacterial efficacy compared to traditional antibiotics. The study highlighted the importance of the methylthio group in enhancing activity against resistant strains . -
In Vivo Studies :
In vivo experiments conducted on animal models indicated that administration of Ethyl 2-(5-chloro-2-(methylthio)pyrimidine) led to a significant reduction in inflammation markers, suggesting its potential use as an anti-inflammatory agent . -
Mechanism of Action :
Research indicates that the compound may exert its antibacterial effects by inhibiting bacterial DNA synthesis through interference with folate metabolism, a mechanism similar to that of sulfonamide antibiotics .
Q & A
Basic: What are the key synthetic steps for preparing Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate?
Methodological Answer:
The synthesis typically involves:
Pyrimidine Core Formation : Reacting 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid with a coupling reagent (e.g., EDC or DCC) to activate the carboxyl group.
Amide Bond Formation : Condensing the activated acid with ethyl 2-aminobenzoate in anhydrous solvents (e.g., DMF or THF) under nitrogen, requiring precise pH control (~7–8) to avoid side reactions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., methylthio S–CH₃ at δ ~2.5 ppm in ¹H NMR).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
Initial studies suggest interactions with:
- Kinase Enzymes : Potential ATP-binding pocket inhibition due to pyrimidine-carboxamide scaffold (test via kinase inhibition assays using recombinant enzymes).
- Microbial Targets : Antibacterial activity against Gram-positive strains (e.g., S. aureus via MIC assays).
Validate targets using competitive binding assays (e.g., fluorescence polarization) and crystallography for structural insights .
Advanced: How can reaction conditions be optimized for higher yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates.
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate amide coupling (yield increases from 60% to 85%).
- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis.
Statistical optimization (e.g., DoE) is recommended to balance variables .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., ethylthio → sulfone; chloro → fluoro) and compare bioactivity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like EGFR kinase.
- QSAR Analysis : Apply ML algorithms (e.g., Random Forest) to correlate substituent descriptors (Hammett σ, logP) with IC₅₀ values .
Advanced: How to resolve contradictions in biological assay data?
Methodological Answer:
- Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., cell passage number, serum batch).
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability.
- Metabolic Stability Testing : Rule out false negatives caused by compound degradation in cell media (monitor via LC-MS) .
Advanced: What computational methods predict binding modes and affinity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of binding poses.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methylthio vs. ethylthio).
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrimidine N1) using Schrödinger Suite .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.
- Plasma Stability Assays : Expose to human plasma (37°C, 1h) and quantify parent compound remaining.
- Light/Oxygen Sensitivity : Store under argon in amber vials if sulfoxide formation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
